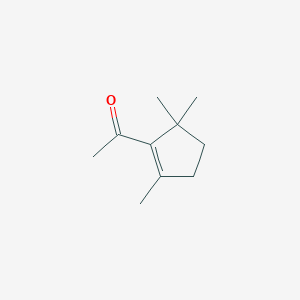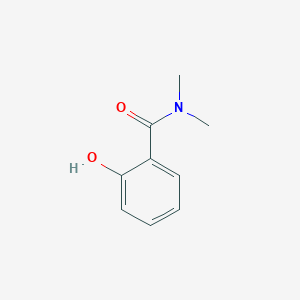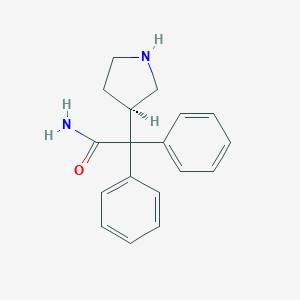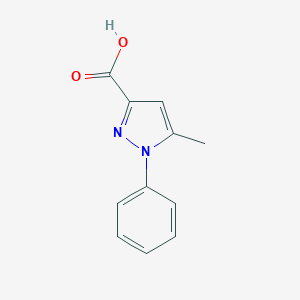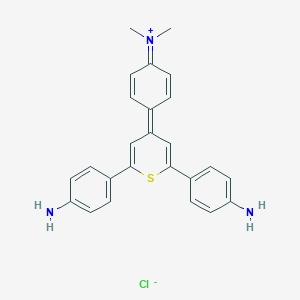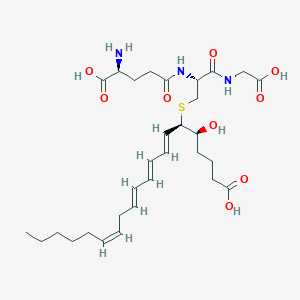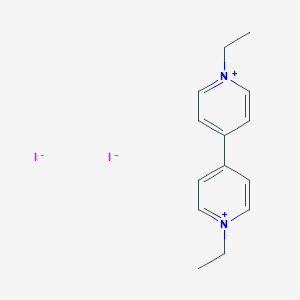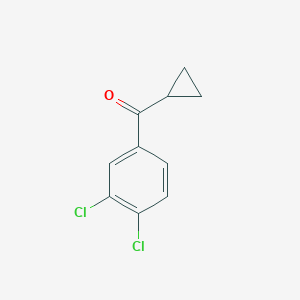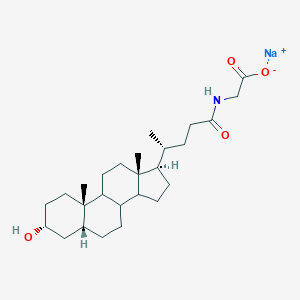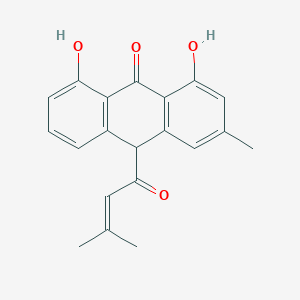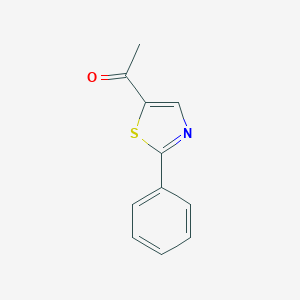
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone
Vue d'ensemble
Description
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone, also known as PTEE, is an organic compound with a wide range of applications in scientific research and development. It has been used in the synthesis of various compounds, as a reagent in organic synthesis, and as a starting material for the preparation of other compounds. PTEE has also been used in studies of biochemical and physiological effects.
Applications De Recherche Scientifique
1. Antimicrobial Activity
- Methods of Application: The compound was synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride .
- Results: The compound showed promising antifungal activity against Aspergillus niger with a minimum inhibitory concentration (MIC) of 31.25–62.5 µg/mL. Some derivatives also showed good antibacterial activity against Staphylococcus albus .
2. Antimicrobial Activity of Related Compounds
- Summary of Application: A new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol have been synthesized and evaluated for their antimicrobial properties .
- Methods of Application: The compounds were synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride .
- Results: The compounds reported promising antifungal activity against A. niger with minimum inhibitory concentration (MIC) 31.25–62.5 µg/mL. Some derivatives also showed good antibacterial activity against S. albus .
3. Fused Imidazopyrazoles
- Summary of Application: Fused imidazopyrazoles have been attracting the attention of medicinal chemists due to their considerable biological and pharmacological activities .
- Methods of Application: The synthesis of imidazopyrazoles can be classified into two main categories: annulation of the imidazole ring onto a pyrazole scaffold; annulation of the pyrazole ring onto an imidazole scaffold .
- Results: Medicinal properties of imidazopyrazole derivatives include anticancer, antiviral, antimicrobial, and others .
4. TRPM8 Modulation
- Summary of Application: One of the more interesting applications for TRPM8 modulators has been described by Melior Pharmaceuticals I, Inc .
- Methods of Application: The preparation of 4-hydroxy-2-phenyl-1,3-thiazol-5-yl methanone derivatives as TRPM8 antagonists .
- Results: The specific results or outcomes were not detailed in the source .
5. Synthesis and Biological Evaluation of Thiazole Derivatives
- Summary of Application: Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Methods of Application: The synthesis of thiazole derivatives is carried out under various conditions .
- Results: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
6. Thiazoles: Having Diverse Biological Activities
- Summary of Application: Thiazoles are considered privileged scaffolds in medicinal chemistry. They exhibit a large spectrum of biological activities .
- Methods of Application: The synthesis of thiazoles can be carried out under various conditions .
- Results: Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Propriétés
IUPAC Name |
1-(2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAPTFQPWENFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346040 | |
| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone | |
CAS RN |
10045-50-8 | |
| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



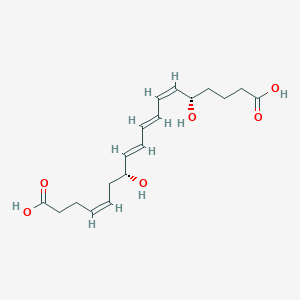
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
